tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl group, a hydroxymethyl group, and a pyridin-2-yl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route is the reductive amination of pyridine-2-carboxaldehyde with 4-hydroxymethylpiperidine, followed by the protection of the hydroxymethyl group with tert-butyl carbamate (Boc2O) under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, often using catalytic hydrogenation to achieve high yields. The process may also include purification steps such as recrystallization or column chromatography to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: : The pyridin-2-yl group can be reduced to a piperidine derivative.
Substitution: : The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: : Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate carboxylic acid.
Reduction: : Piperidine derivatives with reduced pyridine rings.
Substitution: : Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the development of bioactive compounds and probes for biological studies.
Medicine: : It may be utilized in the design of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: : It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate: is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
Tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
These compounds share the tert-butyl and piperidine core but differ in their substituents, leading to different chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-pyridin-2-ylpiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(20)18-10-7-16(12-19,8-11-18)13-6-4-5-9-17-13/h4-6,9,19H,7-8,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRZFQSNPXNJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740588 | |
Record name | tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853576-51-9 | |
Record name | tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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